N-[3,5-dimethyl-1-(3-methylbenzyl)-1H-pyrazol-4-yl]-3-fluorobenzenesulfonamide
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Overview
Description
N-{3,5-DIMETHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-FLUOROBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrazole ring, a fluorobenzene sulfonamide group, and various methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,5-DIMETHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-FLUOROBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the condensation reaction between 3,5-dimethyl-1H-pyrazole and 3-methylbenzyl chloride, followed by sulfonation with 3-fluorobenzenesulfonyl chloride. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-{3,5-DIMETHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-FLUOROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted sulfonamides.
Scientific Research Applications
N-{3,5-DIMETHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-FLUOROBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3,5-DIMETHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-FLUOROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the compound’s observed biological activity .
Comparison with Similar Compounds
Similar Compounds
- N-{3,5-DIMETHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-FLUOROBENZENE-1-SULFONAMIDE
- N-{3,5-DIMETHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-CHLOROBENZENE-1-SULFONAMIDE
- N-{3,5-DIMETHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-BROMOBENZENE-1-SULFONAMIDE
Uniqueness
N-{3,5-DIMETHYL-1-[(3-METHYLPHENYL)METHYL]-1H-PYRAZOL-4-YL}-3-FLUOROBENZENE-1-SULFONAMIDE is unique due to the presence of the fluorobenzene sulfonamide group, which imparts distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable candidate for drug development and other applications .
Properties
Molecular Formula |
C19H20FN3O2S |
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Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-fluorobenzenesulfonamide |
InChI |
InChI=1S/C19H20FN3O2S/c1-13-6-4-7-16(10-13)12-23-15(3)19(14(2)21-23)22-26(24,25)18-9-5-8-17(20)11-18/h4-11,22H,12H2,1-3H3 |
InChI Key |
KRXIYUJKEGNWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=C(C(=N2)C)NS(=O)(=O)C3=CC=CC(=C3)F)C |
Origin of Product |
United States |
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